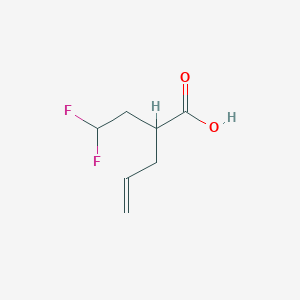
2-(2,2-Difluoroethyl)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroethyl)pent-4-enoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoroethyl group attached to a pent-4-enoic acid backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)pent-4-enoic acid typically involves the reaction of 2,2-difluoroethanol with pent-4-enoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
For large-scale industrial production, the process may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The raw materials, including 2,2-difluoroethanol and pent-4-enoic acid, are readily available, making the industrial synthesis of this compound feasible and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Difluoroethyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2,2-Difluoroethyl)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has shown promise in drug development, particularly in the treatment of cancer, where it demonstrates selective cytotoxicity towards cancer cells.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2,2-Difluoroethyl)pent-4-enoic acid exerts its effects involves its interaction with specific molecular targets. In cancer research, the compound has been found to selectively target cancer cells, inducing apoptosis through the disruption of cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of key enzymes and signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Difluoroethyl)but-4-enoic acid
- 2-(2,2-Difluoroethyl)hex-4-enoic acid
- 2-(2,2-Difluoroethyl)pentanoic acid
Uniqueness
Compared to similar compounds, 2-(2,2-Difluoroethyl)pent-4-enoic acid stands out due to its specific structural features, which confer unique reactivity and biological activity. Its difluoroethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C7H10F2O2 |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
2-(2,2-difluoroethyl)pent-4-enoic acid |
InChI |
InChI=1S/C7H10F2O2/c1-2-3-5(7(10)11)4-6(8)9/h2,5-6H,1,3-4H2,(H,10,11) |
Clave InChI |
ZNAOOLVANJMIOT-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


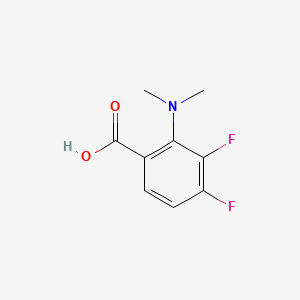
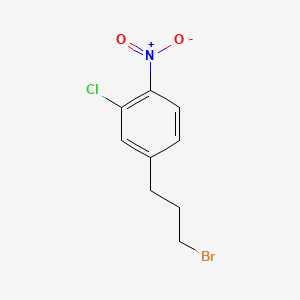
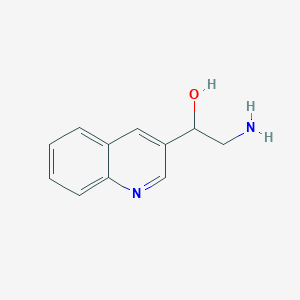
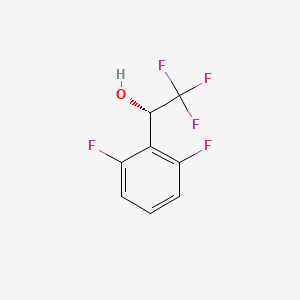

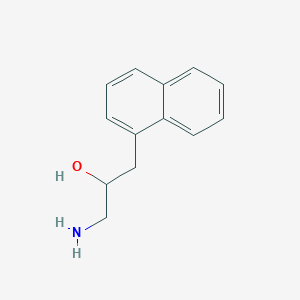

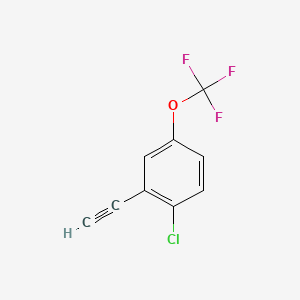
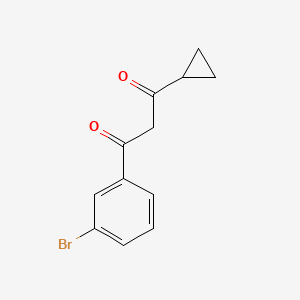
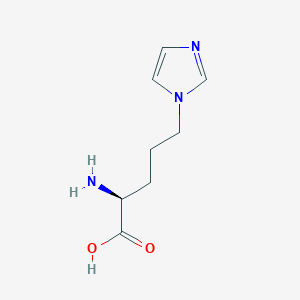


![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)

